1,4-Butanediol dimethacrylate

Catalog No.
S560239
CAS No.
2082-81-7
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butanediol dimethacrylate

CAS Number

2082-81-7

Product Name

1,4-Butanediol dimethacrylate

IUPAC Name

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

XOJWAAUYNWGQAU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCOC(=O)C(=C)C

Synonyms

1,4-BDMA, 1,4-butanediol dimethacrylate, butanediyl dimethacrylate

Canonical SMILES

CC(=C)C(=O)OCCCCOC(=O)C(=C)C

The exact mass of the compound 1,4-Butanediol dimethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Butanediol dimethacrylate (CAS: 2082-81-7) is a difunctional methacrylate monomer utilized as a crosslinking agent in free-radical polymerization. Its defining structural feature is the linear four-carbon alkyl chain separating the two methacrylate groups. This C4 spacer provides a distinct balance of properties, positioning it between the higher rigidity and shrinkage of shorter-chain analogs like Ethylene glycol dimethacrylate (EGDMA) and the increased flexibility and lower glass transition temperature of longer-chain analogs like 1,6-Hexanediol dimethacrylate (HDDMA). This structure directly influences the crosslink density, mechanical performance, and hydrophobicity of the resulting polymer network, making it a key component in formulating materials with precisely controlled characteristics. [REFS-1, REFS-2]

Substituting 1,4-Butanediol dimethacrylate (BDDMA) with seemingly similar dimethacrylate crosslinkers on a mole-for-mole or weight-for-weight basis often leads to formulation failure. The length and chemical nature of the diol spacer—in this case, a C4 alkyl chain—is a critical design parameter that dictates the final polymer's crosslink density. This, in turn, governs application-critical performance metrics including flexural strength, polymerization shrinkage, water sorption, and thermal properties. [1] Switching to a shorter, more rigid crosslinker like Ethylene glycol dimethacrylate (EGDMA) typically increases brittleness and shrinkage stress, while opting for a longer, more flexible one like 1,6-Hexanediol dimethacrylate (HDDMA) can compromise strength and service temperature. Therefore, BDDMA is specified when a precise intermediate balance of these properties is required for processability and end-use performance.

Superior Flexural Strength Compared to Shorter-Chain Ethylene Glycol Dimethacrylate (EGDMA)

In a comparative study of resin matrix materials for fiber composites, a formulation crosslinked with 1,4-Butanediol dimethacrylate demonstrated significantly higher mechanical performance than a system using an ethylene glycol-based dimethacrylate. [1] The BDDMA-based polymer exhibited a dry flexural strength of 68.7 MPa, representing a 22.7% improvement over the 56.0 MPa achieved by the EGDMA-based counterpart.

Evidence DimensionFlexural Strength (Dry)
Target Compound Data68.7 MPa (± 9.8)
Comparator Or BaselineEthylene glycol dimethacrylate-based polymer: 56.0 MPa (± 13.3)
Quantified Difference~22.7% higher strength
ConditionsEvaluation of two methyl methacrylate (MMA)-based resin matrix polymers for fiber-reinforced composites.

This quantifiable increase in flexural strength is a critical selection factor for developing more durable, load-bearing materials in applications such as dental restorations and structural composites.

Predictable, Structure-Dependent Polymerization Shrinkage vs. Shorter and Longer Chain Analogs

The dimensional change during polymerization is a critical process parameter directly tied to the monomer's structure. Research investigating lattice contraction in crosslinked polymers demonstrated that this property is dependent on the alkyl chain length of the dimethacrylate monomer used. [1] The study explicitly compared poly(1,4-butanediol dimethacrylate) against its shorter C2 analog, poly(ethanediol dimethacrylate), and its longer C6 analog, poly(1,6-hexanediol dimethacrylate), confirming a predictable structure-property relationship.

Evidence DimensionPolymerization-induced Lattice Contraction
Target Compound DataIntermediate contraction, dependent on C4 alkyl chain.
Comparator Or BaselinePoly(ethanediol dimethacrylate) (C2 chain) and Poly(1,6-hexanediol dimethacrylate) (C6 chain) show different degrees of contraction.
Quantified DifferenceQualitatively established as intermediate between C2 and C6 analogs.
ConditionsMeasurement of lattice contraction in polymer networks formed within colloidal crystal films after template removal.

This allows formulators to select BDDMA to achieve a specific, intermediate level of shrinkage, which is crucial for minimizing internal stress, improving adhesion, and ensuring dimensional fidelity in precision parts.

Lower Hydrophilicity and Water Sorption Potential than Common Ether-Based Diluents

Compared to common flexible diluent monomers like Triethylene glycol dimethacrylate (TEGDMA), BDDMA offers a more hydrophobic profile due to its C4 alkyl spacer. The ether linkages in TEGDMA's backbone increase its polarity and affinity for water. Formulations that substitute or replace TEGDMA with more hydrophobic crosslinkers can achieve lower water sorption, which is a known deficiency of TEGDMA-rich systems. [1] This structural difference makes BDDMA a preferred component for applications where long-term hydrolytic stability and resistance to swelling in aqueous environments are required.

Evidence DimensionHydrophilicity / Water Sorption
Target Compound DataLower, due to hydrophobic C4 alkyl chain.
Comparator Or BaselineHigher in ether-containing monomers like Triethylene glycol dimethacrylate (TEGDMA).
Quantified DifferenceQualitative but significant; TEGDMA is known to increase water sorption in formulations.
ConditionsAqueous immersion of polymer networks used in dental and biomedical applications.

Selecting BDDMA helps improve the durability and dimensional stability of the final polymer in humid or wet service environments, reducing degradation of mechanical properties over time.

Formulating High-Strength Dental Resin Composites

Where a balance of high flexural strength and controlled polymerization shrinkage is paramount. The demonstrated 22.7% increase in flexural strength over EGDMA-based systems makes BDDMA a strategic choice for durable, load-bearing dental restorations where minimizing stress at the adhesive interface is also critical. [1]

Developing Dimensionally Stable Photopolymers and Adhesives

For applications requiring high precision and minimal stress-induced deformation, such as in 3D printing resins, microfluidics, and optical adhesives. The predictable, intermediate shrinkage profile of BDDMA relative to its shorter and longer-chain analogs allows for fine-tuning of dimensional accuracy in the cured part. [2]

Engineering Hydrolytically Stable Polymer Networks and Coatings

In scenarios where long-term performance in aqueous or high-humidity environments is necessary. The hydrophobic nature of the C4 alkyl spacer provides an advantage over more hydrophilic ether-based crosslinkers like TEGDMA, leading to lower water sorption and enhanced resistance to property degradation over time.

Physical Description

Liquid

Color/Form

Liquid

XLogP3

3.2

Boiling Point

110 °C @ 3 MM HG

Density

1.011 @ 25 °C/15.6 °C

Melting Point

226.28 °C

UNII

KX6732HE0U

GHS Hazard Statements

Aggregated GHS information provided by 295 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 295 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 271 of 295 companies with hazard statement code(s):;
H315 (63.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2082-81-7

Wikipedia

1,4-butanediol dimethacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF 1,4-BUTANEDIOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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